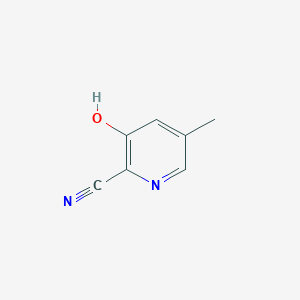
3-Hydroxy-5-methylpicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hidroxi-5-metilpicolinonitrilo es un compuesto orgánico con la fórmula molecular C7H6N2O. Es un derivado de picolinonitrilo, caracterizado por la presencia de un grupo hidroxilo en la tercera posición y un grupo metilo en la quinta posición del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Hidroxi-5-metilpicolinonitrilo se puede lograr a través de varios métodos. Un enfoque común implica la ciclación de 4-propargil-aminoisoxazoles seguida de la ruptura del enlace N-O. Este método utiliza la ciclación catalizada por oro (I) en condiciones de reacción suaves .
Métodos de Producción Industrial
Los métodos de producción industrial para 3-Hidroxi-5-metilpicolinonitrilo no están bien documentados en la literatura. Los métodos de síntesis utilizados en entornos de laboratorio pueden ampliarse para aplicaciones industriales, siempre que las condiciones de reacción se optimicen para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Hidroxi-5-metilpicolinonitrilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo nitrilo se puede reducir para formar aminas primarias.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidrógeno gaseoso (H2) en presencia de un catalizador.
Sustitución: Los nucleófilos como los haluros (Cl-, Br-) y los alcóxidos (RO-) se utilizan en reacciones de sustitución.
Productos Principales Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados de picolinonitrilo sustituidos.
Aplicaciones Científicas De Investigación
3-Hidroxi-5-metilpicolinonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos heterocíclicos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su capacidad para interactuar con objetivos biológicos.
Industria: Utilizado en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-Hidroxi-5-metilpicolinonitrilo implica su interacción con objetivos moleculares específicos. Los grupos hidroxilo y nitrilo juegan un papel crucial en su reactividad y capacidad para formar enlaces de hidrógeno con moléculas biológicas. Este compuesto puede inhibir o activar enzimas y receptores específicos, lo que lleva a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Hidroxi-4-metilpicolinonitrilo
- 3-Hidroxi-4-fenilpicolinonitrilo
- 3-Hidroxi-4-(4-metoxifenil)picolinonitrilo
Singularidad
3-Hidroxi-5-metilpicolinonitrilo es único debido a la posición específica de los grupos hidroxilo y metilo en el anillo de piridina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para aplicaciones específicas en síntesis orgánica y química medicinal .
Propiedades
Número CAS |
672957-94-7 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
3-hydroxy-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-2-7(10)6(3-8)9-4-5/h2,4,10H,1H3 |
Clave InChI |
ITVYOPFNHLVHIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


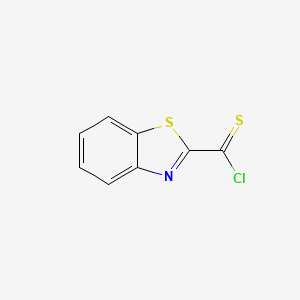
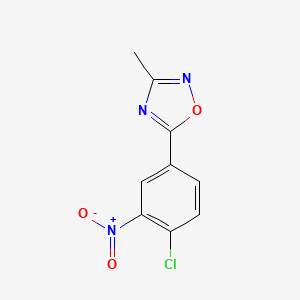

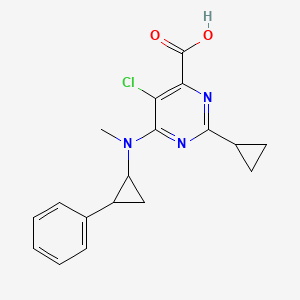


![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

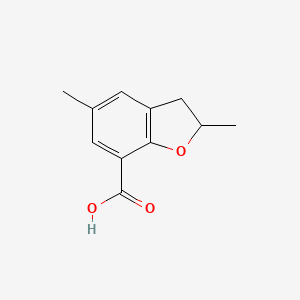
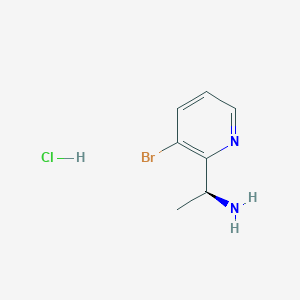
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
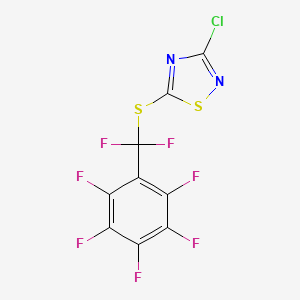
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)

